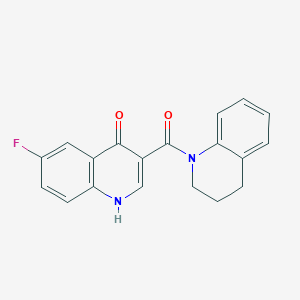
(3,4-dihydroquinolin-1(2H)-yl)(6-fluoro-4-hydroxyquinolin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-dihydroquinolin-1(2H)-yl)(6-fluoro-4-hydroxyquinolin-3-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique structure, which makes it a promising candidate for the development of novel drugs. In
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
Fluorinated quinolines, including our compound of interest, have been studied for their potential as antibacterial agents . The incorporation of a fluorine atom into the quinoline structure is known to enhance biological activity. This enhancement can lead to the development of new antibacterial drugs that are more effective against resistant strains of bacteria.
Antimalarial Drugs
The quinoline ring system has been traditionally used in the search for synthetic antimalarial drugs . The presence of the fluorine atom and the specific substitutions in the quinoline ring can lead to compounds with improved efficacy and reduced toxicity, making them suitable candidates for antimalarial drug development.
Enzyme Inhibitors
Many synthetic quinolines, including fluorinated derivatives, have shown promise as enzyme inhibitors . These compounds can interfere with the enzymatic processes of pathogens, leading to their potential use in treating various diseases where enzyme inhibition is beneficial.
Antineoplastic Agents
Some fluorinated quinolines have been found to exhibit antineoplastic (anti-cancer) activities . They can be used in the treatment of cancer by inhibiting the growth of cancer cells or inducing apoptosis. Research into these compounds may lead to new therapies for cancer treatment.
Agricultural Applications
A number of fluorinated quinolines have applications in agriculture . They can be used as pesticides or herbicides due to their toxicological effects on certain pests and weeds, helping to protect crops and increase yields.
Liquid Crystal Components
Due to their structural properties, some fluorinated quinolines are used as components in liquid crystals . These materials are essential in the manufacturing of displays for electronic devices, such as televisions and smartphones.
Cyanine Dyes
Quinolines, including fluorinated variants, form the basis for cyanine dyes . These dyes have a range of applications, from photographic materials to biological staining, due to their ability to absorb and emit light at specific wavelengths.
Pharmaceutical Intermediates
The compound is used as a pharmaceutical intermediate . It serves as a building block in the synthesis of various pharmaceutical drugs, highlighting its importance in the drug development process.
Eigenschaften
IUPAC Name |
3-(3,4-dihydro-2H-quinoline-1-carbonyl)-6-fluoro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2/c20-13-7-8-16-14(10-13)18(23)15(11-21-16)19(24)22-9-3-5-12-4-1-2-6-17(12)22/h1-2,4,6-8,10-11H,3,5,9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQGSNRSMXTHMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CNC4=C(C3=O)C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-dihydroquinolin-1(2H)-yl)(6-fluoro-4-hydroxyquinolin-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2973527.png)

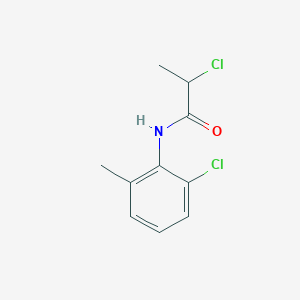
![N-(4-propan-2-ylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide](/img/structure/B2973532.png)
![1-(3,5-dimethoxybenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2973533.png)
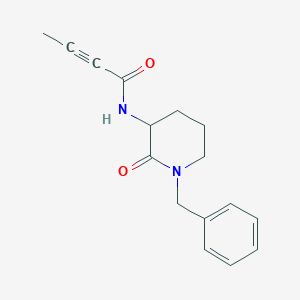
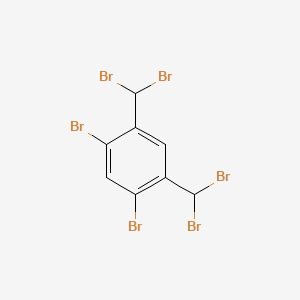

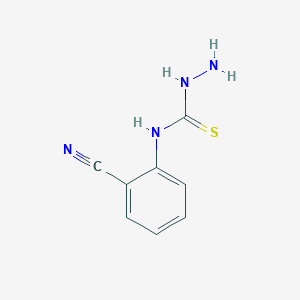

![3-((4-((4-Fluorobenzyl)sulfonyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyridine](/img/structure/B2973545.png)
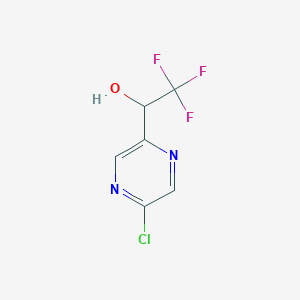
![N-1,3-benzodioxol-5-yl-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2973548.png)
![1-Butyl-3-tert-butyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2973549.png)